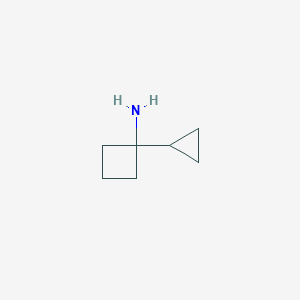

1-Cyclopropylcyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1-cyclopropylcyclobutan-1-amine |

InChI |

InChI=1S/C7H13N/c8-7(4-1-5-7)6-2-3-6/h6H,1-5,8H2 |

InChI Key |

QYJQABNGXUHAOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2CC2)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Cyclopropylcyclobutan 1 Amine

Stereoelectronic Effects and Ring Strain on Reactivity of Cyclobutane (B1203170) and Cyclopropane (B1198618) Moieties

The reactivity of the cyclobutane and cyclopropane rings in 1-cyclopropylcyclobutan-1-amine is significantly influenced by ring strain, which is a combination of angle strain and torsional strain. libretexts.orglibretexts.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.org In cyclopropane, the C-C-C bond angles are compressed to 60°, and in cyclobutane, they are approximately 90°. libretexts.orgquora.com This significant deviation leads to poor overlap of the hybrid orbitals forming the carbon-carbon sigma bonds, resulting in weaker C-C bonds and increased potential energy, making these rings more susceptible to ring-opening reactions. libretexts.orgmasterorganicchemistry.com

The high ring strain in cyclopropane (27.6 kcal/mol) and cyclobutane (26.3 kcal/mol) makes them considerably more reactive than larger, less strained cycloalkanes like cyclohexane. masterorganicchemistry.com The C-C bonds in cyclopropane are particularly weak, with a bond dissociation energy of about 65 kcal/mol compared to the typical 80-85 kcal/mol for a C-C bond. masterorganicchemistry.com This inherent instability serves as a driving force for reactions that lead to the relief of ring strain. masterorganicchemistry.com

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, also play a crucial role. wikipedia.orgimperial.ac.uk These effects are not merely a combination of steric and electronic influences but are distinct interactions arising from favorable orbital overlap. wikipedia.org For instance, the alignment of a donor orbital (like a C-C or C-H bond) with an acceptor orbital (like an empty p-orbital in a carbocation) can significantly stabilize a transition state and direct the course of a reaction. imperial.ac.uk In the context of this compound, the orientation of the bonds within the strained rings relative to a reactive center, such as a carbocation, will heavily influence the pathways of rearrangement reactions.

Ring Expansion and Rearrangement Reactions

The presence of the primary amine group on the cyclobutane ring of this compound makes it a prime candidate for a variety of rearrangement reactions, often initiated by diazotization. These reactions are driven by the desire to relieve ring strain and form more stable carbocation intermediates.

Demjanov Rearrangement: Mechanistic Insights and Scope

The Demjanov rearrangement is a classic reaction in organic chemistry that involves the treatment of a primary amine with nitrous acid to generate a diazonium salt, which then undergoes rearrangement to form alcohols, often with ring expansion or contraction. wikipedia.orgorganicreactions.org For this compound, this reaction provides a pathway to larger ring systems.

The mechanism of the Demjanov rearrangement begins with the diazotization of the primary amine with nitrous acid to form a diazonium ion. wikipedia.orgwikipedia.org This diazonium group is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation on the cyclobutane ring. wikipedia.orgyoutube.com This carbocation is highly unstable and readily undergoes rearrangement.

There are two primary pathways for rearrangement:

Ring Expansion of the Cyclobutane Ring: A carbon-carbon bond from the cyclobutane ring can migrate to the carbocation center. This results in the expansion of the four-membered ring to a five-membered ring, forming a more stable secondary or tertiary carbocation. Subsequent trapping of this carbocation by water leads to the formation of a cyclopentanol (B49286) derivative. youtube.com

Migration of the Cyclopropyl (B3062369) Group: The adjacent cyclopropyl group can also migrate to the carbocation center. This would lead to a different set of rearranged products.

The driving force for these rearrangements is the formation of a more stable carbocation and the relief of the significant ring strain present in the initial cyclobutane ring. masterorganicchemistry.comwikipedia.org

The regioselectivity of the Demjanov rearrangement, meaning which bond migrates, is influenced by several factors:

Migratory Aptitude: Different groups have different intrinsic abilities to migrate. Generally, the group that can better stabilize the developing positive charge in the transition state will migrate preferentially. The migratory aptitude often follows the order: aryl > H > tertiary alkyl > secondary alkyl > primary alkyl. In the Tiffeneau-Demjanov rearrangement, a variation of the Demjanov, the migratory aptitude of functional groups dictates the rearrangement products. wikipedia.orglibretexts.org

Stereoelectronic Control: The conformation of the starting material and the alignment of the migrating bond with the breaking C-N bond are crucial. For a 1,2-migration to occur efficiently, the migrating group should be anti-periplanar to the leaving group (the diazonium ion). This stereoelectronic requirement ensures optimal orbital overlap in the transition state. numberanalytics.combaranlab.org The stereochemistry of the starting amine can therefore have a profound impact on the product distribution. wikipedia.org

Ring Strain: The relief of ring strain is a significant thermodynamic driving force. In the case of this compound, the expansion of the highly strained cyclobutane ring to a less strained cyclopentane (B165970) ring is a very favorable process. masterorganicchemistry.comwikipedia.org

Studies on related systems have shown that the regioselectivity of the Demjanov rearrangement can be highly dependent on the substrate's stereochemistry. For example, in bicyclic systems, an exo amine might lead to no ring enlargement, while an endo amine can produce a mixture of rearranged alcohols. wikipedia.org

Cyclopropylcarbinyl-Homoallyl Rearrangements

When the carbocation is formed adjacent to the cyclopropyl group, as would be the case after the departure of the diazonium group in this compound, the cyclopropylcarbinyl cation is generated. This cation is known to be highly fluxional and can exist in equilibrium with the cyclobutyl and homoallyl cations. This phenomenon was first proposed by Roberts to explain the product mixture obtained from the deamination of cyclopropylcarbinyl amine. nih.gov

The cyclopropylcarbinyl cation can undergo a ring-opening rearrangement to form a homoallylic cation. nih.gov This process involves the cleavage of one of the cyclopropane C-C bonds. The resulting homoallylic cation can then be trapped by a nucleophile, such as water, to yield a homoallylic alcohol. The equilibrium between the cyclopropylcarbinyl and homoallyl cations can influence the final product distribution, and recent studies suggest that the relative energies of these cations and the barriers to reach them are dependent on the substituents. chemrxiv.org

Stevens Rearrangement of Oxonium Ylides and Cyclobutanone (B123998) Formation through 1,2-Shifts

While the Demjanov and cyclopropylcarbinyl rearrangements are initiated by diazotization, the Stevens rearrangement offers an alternative pathway for the transformation of related structures. The Stevens rearrangement typically involves the libretexts.orgnumberanalytics.com-migration of a group in an ylide. nih.gov While not a direct reaction of this compound itself, related oxonium ylides can undergo rearrangements that shed light on the reactivity of the cyclobutyl system.

In a relevant study, the formation and rearrangement of oxonium ylides containing cyclopropylcarbinyl migrating groups were investigated. An efficient ring-contraction via a libretexts.orgnumberanalytics.com-shift was observed, leading to the formation of cyclopropane-substituted cyclobutanones. nih.gov This indicates that a 1,2-shift of a carbon from the ring to an adjacent exocyclic carbon is a feasible process.

This type of rearrangement, if applied to a derivative of this compound, could potentially lead to the formation of a cyclobutanone. For instance, if the amine were converted to a suitable leaving group and an adjacent carbon were to form an oxonium ylide, a subsequent libretexts.orgnumberanalytics.com-shift could result in the formation of a cyclobutanone derivative. The driving force for such a rearrangement would again be the formation of a more stable species, in this case, a carbonyl group.

Palladium-Catalyzed Ring Expansion in Saturated Cyclic Amines

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. While specific studies on the palladium-catalyzed ring expansion of this compound are not extensively detailed in the reviewed literature, the principles of such transformations can be inferred from related systems. Palladium catalysts are known to facilitate the ring expansion of cyclic amines, often proceeding through a series of well-defined mechanistic steps. nih.gov

The catalytic cycle for these transformations typically begins with the palladium catalyst inserting into a carbon-halogen or carbon-pseudohalogen bond in an oxidative addition step. youtube.com This is followed by a transmetallation step where an organometallic reagent transfers an organic group to the palladium center. youtube.com The crucial step for ring expansion would involve the insertion of a strained ring, like the cyclobutane in this compound, into a palladium-carbon bond. The cycle concludes with a reductive elimination step, which forms the final product and regenerates the active palladium(0) catalyst. youtube.comyoutube.com The use of specific ligands can be crucial in directing the reaction towards the desired ring-expanded product. acs.org

In the context of saturated cyclic amines, palladium catalysis can also be used for dehydrogenation to form unsaturated products. acs.org This process, often followed by a Heck-type coupling, allows for the functionalization of saturated carbocycles. acs.org

Ring Opening Reactions of Strained Carbocyclic Systems

The presence of both cyclopropane and cyclobutane rings in this compound introduces significant ring strain, making these moieties susceptible to ring-opening reactions under various conditions.

Enzymatic Mechanisms of Cyclopropane Ring Opening

Enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP), are capable of catalyzing the specific ring-opening of cyclopropane rings. nih.gov A well-studied example is 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which catalyzes the ring-opening and subsequent deamination of its substrate. nih.gov The mechanism involves the formation of a Schiff base between the substrate's amino group and the PLP coenzyme. nih.gov Key amino acid residues in the enzyme's active site, such as a catalytic lysine, play a crucial role in abstracting a proton from the cyclopropane ring, initiating the ring-opening cascade. nih.gov

The biosynthesis of some natural products also involves enzymatic cyclopropane ring formation and opening. These processes can proceed through either carbocationic or carbanionic intermediates, depending on the specific enzyme and substrate. nih.gov For instance, the formation of coronamic acid involves the displacement of a leaving group by an enolate intermediate to form the cyclopropane ring. nih.gov

Chemically Induced Ring Cleavage of Cyclobutane Derivatives under Various Conditions

The high strain energy of the cyclobutane ring makes it prone to cleavage under various chemical conditions, providing a pathway to linear aliphatic compounds. rsc.org These reactions can be initiated by transition metals, photoredox catalysis, or strong acids. rsc.orgacs.org

One approach involves the use of donor-acceptor cyclobutanes, where the ring is substituted with both electron-donating and electron-accepting groups. In the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), these compounds can undergo a Friedel-Crafts-type reaction with electron-rich arenes, leading to ring-opened products. acs.org Similarly, nucleophiles such as thiols and selenols can also trigger the ring-opening of these activated cyclobutanes. acs.org

Photoredox catalysis offers another mild method for cyclobutane ring-opening. This strategy utilizes visible light to generate a cyclobutylcarbinyl radical, which can then undergo ring cleavage to form a more stable radical, ultimately leading to γ,δ-unsaturated ketones. rsc.org

The table below summarizes various conditions for chemically induced cyclobutane ring cleavage.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Friedel-Crafts-type | Donor-Acceptor Cyclobutane, Electron-Rich Arene, AlCl₃ | Ring-Opened Aromatic Compounds | acs.org |

| Nucleophilic Opening | Donor-Acceptor Cyclobutane, Thiols/Selenols | Ring-Opened Thioethers/Selenoethers | acs.org |

| Photoredox Catalysis | Cyclobutyl Tertiary Alcohol, Sulfonyl Chloride, Visible Light | γ,δ-Unsaturated Ketones | rsc.org |

| Carbonyl-Olefin Metathesis | Cyclobutene, Aldehyde, Acid Catalyst | γ,δ-Unsaturated Aldehydes | nih.gov |

Nucleophilic and Electrophilic Transformations of the Amine Functional Group

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions, for example, with halogenoalkanes. chemguide.co.uk The initial reaction between the amine and a primary halogenoalkane results in the formation of a secondary amine. chemguide.co.uk This reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the halogenoalkane, displacing the halide ion. chemguide.co.uk The resulting secondary amine can then undergo further substitution to form a tertiary amine and even a quaternary ammonium (B1175870) salt. chemguide.co.uk

The amine group can also participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a leaving group from an activated aromatic ring. nih.gov These reactions are often facilitated by electron-withdrawing groups on the aromatic ring and can proceed through a concerted mechanism. nih.gov

Formation and Reactivity of Imines and Enamines

Primary amines, such as this compound, react with aldehydes and ketones to form imines, which are also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org

Imines are important intermediates in various biological and synthetic pathways. nih.gov They can be hydrolyzed back to the corresponding amine and carbonyl compound, or they can be reduced to form a more stable amine. masterorganicchemistry.com

If the amine is secondary, the reaction with an aldehyde or ketone yields an enamine. libretexts.orgopenochem.org The mechanism for enamine formation is similar to that of imine formation up to the formation of an iminium ion. Since a secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in a carbon-carbon double bond. libretexts.orgopenochem.org

The table below outlines the key differences in the reaction of primary and secondary amines with carbonyl compounds.

| Amine Type | Reactant | Product | Key Feature | Reference |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Formation of a C=N double bond | masterorganicchemistry.comlibretexts.org |

| Secondary Amine | Aldehyde/Ketone | Enamine | Formation of a C=C double bond adjacent to the nitrogen | libretexts.orgopenochem.org |

Elimination Reactions

Elimination reactions are a fundamental class of reactions in organic chemistry where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of a double bond.

Hofmann Elimination: Mechanism and Regioselectivity (Hofmann Rule)

The Hofmann elimination is a specific type of elimination reaction that converts amines into alkenes. wikipedia.org The process begins with the exhaustive methylation of the amine using an excess of methyl iodide (CH₃I) to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.com This salt is then treated with a base, commonly silver oxide (Ag₂O) in water, which generates a quaternary ammonium hydroxide (B78521). byjus.comvedantu.com Heating this quaternary ammonium hydroxide salt instigates an elimination reaction, producing an alkene, a tertiary amine, and water. byjus.comlibretexts.org

The mechanism of the Hofmann elimination is typically an E2 (bimolecular elimination) process. vedantu.com The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen). This proton abstraction occurs concurrently with the cleavage of the carbon-nitrogen bond, where the tertiary amine acts as the leaving group. libretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that when multiple β-hydrogens are available for abstraction, the major product will be the least substituted (and generally less stable) alkene. byjus.comvedantu.comaakash.ac.in This is in direct contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene in many other elimination reactions.

The preference for the Hofmann product is attributed to steric factors. wikipedia.org The quaternary ammonium leaving group is very large and bulky. wikipedia.org This steric hindrance makes it more difficult for the base to access the more substituted β-carbons. Consequently, the base preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene. wikipedia.orgvedantu.com

In the context of this compound, after conversion to its quaternary ammonium hydroxide salt, the Hofmann elimination would involve the abstraction of a β-hydrogen from either the cyclopropyl or the cyclobutyl ring. The regioselectivity would be determined by the relative accessibility of the β-hydrogens on each ring, with the Hofmann rule predicting that the proton will be removed from the less sterically hindered position. The reaction can be particularly useful for cyclic amines, sometimes requiring multiple rounds of the Hofmann elimination to completely remove the nitrogen atom from the molecular framework. libretexts.orgyoutube.com

Table 2: Comparison of Hofmann and Zaitsev Elimination Rules

| Feature | Hofmann Elimination | Zaitsev Elimination |

| Governing Rule | Hofmann Rule | Zaitsev Rule |

| Major Alkene Product | Least substituted alkene | Most substituted (most stable) alkene |

| Key Influencing Factor | Steric hindrance of the bulky leaving group (e.g., -N⁺R₃) and/or base | Thermodynamic stability of the resulting alkene |

| Typical Leaving Group | Bulky groups like quaternary ammonium salts | Smaller leaving groups like halides (Cl⁻, Br⁻, I⁻) |

| Reaction Name | Hofmann Elimination | Dehydrohalogenation (often) |

Spectroscopic and Computational Elucidation of 1 Cyclopropylcyclobutan 1 Amine Structure and Reactivity

Advanced Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic tools is employed to define the molecular architecture of 1-Cyclopropylcyclobutan-1-amine.

¹H NMR and ¹³C NMR spectroscopy are fundamental in confirming the structure of this compound. In ¹H NMR, the protons on the cyclobutane (B1203170) and cyclopropane (B1198618) rings, as well as the amine protons, exhibit characteristic chemical shifts and coupling patterns. The amine protons (-NH₂) typically appear as a broad signal that can be identified by its disappearance upon the addition of D₂O. libretexts.org The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and thus shifted downfield. libretexts.org For comparison, in cyclobutylamine (B51885), the proton attached to the carbon bearing the amino group (C-H) appears at approximately 3.4 ppm, while the cyclobutane ring protons resonate between 1.5 and 2.3 ppm. chemicalbook.com Similarly, in unsubstituted cyclobutane, all eight protons give a single signal at 1.96 ppm. docbrown.info

In ¹³C NMR spectroscopy, the carbon atom bonded to the amino group shows a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen. Carbons adjacent to amine nitrogens are typically deshielded by about 20 ppm compared to their positions in a similar alkane. libretexts.org The quaternary carbon at the junction of the cyclopropyl (B3062369) and cyclobutyl rings in this compound would be a key indicator in the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Related Structures

| Structure | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| Cyclobutylamine chemicalbook.com | CH-N | ~3.4 |

| Ring CH₂ | 1.5 - 2.3 | |

| N-methylcyclohexylamine libretexts.org | N-CH₃ | 2.2 - 2.6 |

This table is for illustrative purposes and actual values for this compound may vary.

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. For instance, the related compound cyclopropylamine (B47189) has a molecular weight of 57.09 g/mol . nist.gov The fragmentation pattern would likely involve the loss of the amino group, as well as cleavage of the cyclobutane and cyclopropane rings. The base peak in the mass spectrum of cyclobutylamine is observed at m/z 43. chemicalbook.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Predicted Monoisotopic Mass | 111.1048 u |

This table contains predicted data.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. As a primary amine, it is expected to show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org Specifically, primary amines typically exhibit symmetric and asymmetric stretching modes around 3350 and 3450 cm⁻¹, respectively. libretexts.org The C-N stretching vibration would also be present, although it can be weaker and harder to assign definitively. The presence of the cyclobutane and cyclopropane rings will contribute to a complex fingerprint region below 1500 cm⁻¹. For example, cyclobutane itself shows various C-H₂ and ring deformation vibrations between approximately 627 and 2987 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric Stretch | ~3450 |

| Primary Amine (N-H) | Symmetric Stretch | ~3350 |

| Alkane (C-H) | Stretch | 2850-3000 |

This table provides general ranges for the indicated functional groups.

While no specific X-ray crystallographic data for this compound was found, this technique would provide the most definitive three-dimensional structure in the solid state if a suitable crystal can be obtained. It would precisely determine bond lengths, bond angles, and the conformation of the cyclopropyl and cyclobutyl rings relative to each other. This would be invaluable for understanding the steric and electronic interactions within the molecule.

Stereochemical Aspects of this compound

The stereochemistry of this compound is a key feature of its molecular identity.

The central carbon atom of the cyclobutane ring, which is bonded to the cyclopropyl group, the amino group, and two other carbon atoms within the cyclobutane ring, is a stereocenter. This is because it is attached to four different groups. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers. The presence of a chiral center is a critical feature, as the different enantiomers can exhibit distinct biological activities and interactions with other chiral molecules. The determination of chirality in cyclic compounds involves assessing whether the pathways around the ring from a potential stereocenter are identical. youtube.com In this case, the two pathways around the cyclobutane ring from the substituted carbon are different, confirming its nature as a stereocenter.

Nitrogen Inversion and its Influence on Stereochemical Stability

Nitrogen inversion, also known as the "umbrella effect," is a process where a trivalent nitrogen atom and its three substituents rapidly oscillate through a planar transition state. In most simple amines, this inversion is so fast at room temperature that it's impossible to isolate individual enantiomers, meaning the nitrogen atom does not act as a stable stereocenter. researchgate.net However, the structure of this compound significantly retards this process, enhancing its stereochemical stability.

The primary reason for this increased stability is the incorporation of the nitrogen atom into a four-membered cyclobutane ring. The transition state for nitrogen inversion requires the bonds around the nitrogen to become planar. In a small ring system like cyclobutane, forcing a ring atom into a planar geometry would dramatically increase the angle strain that is already present. The ideal bond angle for a planar sp2-hybridized atom is 120°, whereas the internal angle of a cyclobutane ring is closer to 90°. This geometric constraint creates a substantial energy barrier to inversion.

Research into cyclic amines has consistently shown that as ring size decreases, the barrier to nitrogen inversion increases. acs.orgnih.gov This is because the planar transition state becomes increasingly destabilized by angle strain. youtube.com Therefore, the nitrogen atom in the this compound framework is considerably more configurationally stable than in an acyclic amine or an amine in a larger ring like cyclohexane.

Impact of Ring System Incorporation on Amine Inversion Barriers

The energy barrier to nitrogen inversion is highly sensitive to the geometry of the amine, particularly when ring systems are involved. For this compound, both the cyclobutyl and cyclopropyl groups contribute to a higher-than-normal inversion barrier.

Cyclobutane Ring: As discussed, the four-membered ring is the dominant factor. The transition state for inversion demands a planar arrangement around the nitrogen, which is energetically unfavorable due to severe angle strain. youtube.com Studies on cyclic imines have experimentally confirmed that incorporating the nitrogen into small rings significantly slows the rate of inversion. libretexts.org

Cyclopropyl Group: The cyclopropyl group, itself a highly strained ring, also influences the electronic and steric environment of the nitrogen atom. The C-C bonds of a cyclopropane ring have significant p-character, which can affect the adjacent nitrogen atom's electronic properties.

The combination of these two strained ring systems results in a significant cumulative effect on the inversion barrier. The energy cost of achieving the planar transition state is much greater than for simple alkylamines. This principle is a cornerstone of understanding the stereochemistry of small-ring heterocyclic compounds. acs.orgnih.gov

Table 1: Comparison of Typical Nitrogen Inversion Barriers

| Compound Class | Example | Typical Inversion Barrier (kcal/mol) | Primary Influencing Factor |

|---|---|---|---|

| Acyclic Amines | Trimethylamine | ~6-8 | Steric hindrance |

| Six-Membered Rings | N-Methylpiperidine | ~10-12 | Moderate ring constraints |

| Four-Membered Rings | N-Substituted Azetidines | >15 | High angle strain in transition state youtube.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and map out the energetics of chemical reactions. For a molecule like this compound, DFT calculations can elucidate potential reaction mechanisms by calculating the free energy profiles of different pathways. beilstein-journals.org

In a typical study, chemists would model the interaction of the amine with a reactant. The DFT calculations would determine the energy of the starting materials, any intermediates, the final products, and, crucially, the transition states that connect them. beilstein-journals.org The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies for different possible routes, the most favorable mechanism can be identified. For instance, in a potential arylation reaction, DFT could be used to determine whether the reaction proceeds through a specific intermediate, such as an alkenyl-Cu(III) complex, by calculating the energy barriers associated with its formation and subsequent steps. beilstein-journals.org

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling, particularly using methods like DFT, allows for the prediction of both reactivity and selectivity.

Reactivity: The calculated activation energy for a proposed reaction directly correlates with its rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster one. beilstein-journals.org For this compound, models could predict how its unique strained structure affects its nucleophilicity or its susceptibility to ring-opening reactions under various conditions.

Selectivity: Many reactions can yield multiple products (e.g., constitutional isomers or stereoisomers). Computational modeling can predict the selectivity by comparing the energies of the different transition states leading to each product. The pathway with the lowest energy transition state is kinetically favored and will correspond to the major product. For this compound, the bulky and spatially defined nature of the cyclopropyl and cyclobutyl groups would create a distinct steric environment. Computational models could predict, for example, whether a reagent would approach the amine from the side of the cyclopropyl group or opposite to it, thus predicting the stereochemical outcome of the reaction.

Conformational Analysis and Energy Minimization Studies

Molecules are not static entities; they exist as an ensemble of different spatial arrangements known as conformations. Conformational analysis involves identifying these different arrangements and determining their relative stabilities. For this compound, this analysis is particularly important due to the non-planar nature of the cyclobutane ring.

A planar cyclobutane ring would suffer from significant torsional strain due to all hydrogen atoms being eclipsed. youtube.com To relieve this strain, the cyclobutane ring adopts a puckered or folded conformation. youtube.comdalalinstitute.com This puckering creates different potential positions for the substituents on the ring.

Energy minimization studies are computational procedures used to find the lowest energy conformation of a molecule. For this compound, these studies would involve:

Modeling the puckered cyclobutane ring.

Evaluating the different rotational positions (rotamers) of the C-N bond and the C-C bond connecting the two rings.

Calculating the energy for each conformation, taking into account factors like angle strain, torsional strain, and steric interactions between the rings and the amine's hydrogen atoms.

The result is a potential energy surface that identifies the most stable, "ground-state" conformation of the molecule, providing crucial insight into its default shape and how it will present itself to other reactants.

Table 2: Key Structural Features for Conformational Analysis

| Molecular Fragment | Structural Characteristic | Implication for Conformational Analysis |

|---|---|---|

| Cyclobutane Ring | Non-planar, puckered conformation youtube.comdalalinstitute.com | Creates axial-like and equatorial-like positions for substituents, influencing their relative energies. |

| Cyclopropyl Group | Rigid, triangular structure | Its orientation relative to the cyclobutane pucker creates distinct steric environments. |

Role of 1 Cyclopropylcyclobutan 1 Amine As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Design and Synthesis of Complex Molecular Architectures

The rigid and spatially defined structure of the 1-cyclopropylcyclobutyl moiety makes it an attractive scaffold for medicinal chemistry and materials science. Synthetic chemists utilize 1-Cyclopropylcyclobutan-1-amine to introduce this unique motif into larger, more complex molecules. The incorporation of such strained ring systems can significantly influence the pharmacological properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets. The amine group provides a convenient point of attachment for constructing these larger structures, often serving as a nucleophilic starting point for amidation, alkylation, or reductive amination reactions.

The use of strained bicyclic systems, such as bicyclobutanes, as precursors to substituted cyclobutanes highlights the chemical community's interest in these motifs. The addition of amines to these "spring-loaded" systems is a well-established method for producing cyclobutyl amines. nih.gov This underscores the value of the cyclobutane (B1203170) core, which this compound provides pre-formed, as a building block for generating structural diversity. nih.gov The synthesis of various cyclopropyl- and cyclobutylpiperidines as advanced building blocks for drug discovery further demonstrates the utility of these small carbocycles in constructing complex, biologically relevant molecules.

Applications in the Development of Novel Synthetic Methodologies

The distinct reactivity of this compound has led to its use in the development of new synthetic methods, expanding the toolkit available to organic chemists.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov Primary amines are crucial components in many well-known MCRs, such as the Ugi and Passerini reactions. This compound can serve as the amine component in these reactions, allowing for the rapid assembly of complex molecules incorporating its distinctive spirocyclic core. The use of MCRs offers significant advantages in terms of step- and atom-economy, reducing waste and simplifying synthetic routes. nih.gov

| MCR Type | Reactants | Product Feature | Advantage |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High complexity generation in a single step |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino carbonyl compound | C-C bond formation with amine incorporation |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile | Efficient synthesis of amino acid precursors |

This interactive table outlines potential multi-component reactions where this compound could be utilized as the primary amine component.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.orgmasterorganicchemistry.com While the amine itself is not a typical dienophile, it can be readily converted into an imine by condensation with an aldehyde. This imine can then participate as a dienophile in aza-Diels-Alder reactions, leading to the formation of nitrogen-containing heterocyclic rings. wikipedia.org The cyclopropyl (B3062369) and cyclobutyl groups attached to the nitrogen atom would sterically and electronically influence the stereochemical outcome of the cycloaddition, providing a route to highly substituted and stereochemically complex nitrogen heterocycles.

The general pattern of a Diels-Alder reaction involves the breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond to create a six-membered ring. masterorganicchemistry.commasterorganicchemistry.com In a hetero-Diels-Alder reaction, one or more heteroatoms are part of the diene or dienophile system. wikipedia.orgnih.gov

| Reaction Type | Reactants | Product | Key Feature |

| Aza-Diels-Alder | Diene + Imine (from this compound) | Tetrahydropyridine derivative | Formation of N-heterocycle |

| [3+2] Cycloaddition | N-Aryl Cyclopropylamine (B47189) derivative + Olefin | Aminocyclopentane | Ring-opening of cyclopropane (B1198618) |

This interactive table summarizes the potential utility of derivatives of this compound in various cycloaddition reactions.

Recent research has shown that N-aryl cyclopropylamines can undergo a formal photochemical [3+2] cycloaddition with α,β-unsaturated carbonyl systems. chemrxiv.org This reaction proceeds through a single electron transfer (SET) mechanism, where the cyclopropane ring opens to form a 1,3-dipole equivalent that reacts with the olefin to furnish N-arylaminocyclopentane compounds. chemrxiv.org This methodology could potentially be extended to this compound derivatives, offering a pathway to complex cyclopentylamine scaffolds.

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Primary amines like this compound can act as effective nitrogen nucleophiles in Michael additions. youtube.com The addition of the amine to an activated alkene (a Michael acceptor) results in the formation of a β-amino carbonyl compound. This reaction is a reliable method for forming carbon-nitrogen bonds under mild conditions. wikipedia.org The presence of the bulky 1-cyclopropylcyclobutyl group can provide significant steric hindrance, potentially leading to high diastereoselectivity in cases where new stereocenters are formed.

The development of enantioselective sulfa-Michael additions using chiral organocatalysts to synthesize thio-substituted cyclobutanes highlights the broader utility of Michael additions for functionalizing four-membered rings. rsc.orgnih.gov While this example involves a thiol nucleophile, it establishes the principle of stereocontrolled conjugate additions to cyclobutene systems, a strategy that could be adapted for amine nucleophiles.

Catalytic Applications and Organocatalysis

Beyond its role as a structural component, this compound can serve as a precursor to valuable organocatalysts.

Asymmetric organocatalysis has become a major pillar of organic synthesis, relying on small, chiral organic molecules to catalyze enantioselective transformations. Chiral secondary amines are among the most successful classes of organocatalysts, particularly in enamine and iminium ion catalysis. rsc.org Chiral derivatives of this compound, prepared through resolution or asymmetric synthesis, can be converted into secondary amines, amides, thioureas, or squaramides. These derivatives can function as powerful asymmetric catalysts.

For instance, a chiral secondary amine derived from this compound could catalyze a variety of reactions, including:

Michael Additions: Catalyzing the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes and ketones.

Aldol Reactions: Promoting the asymmetric reaction between ketones and aldehydes.

Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.

Cycloadditions: Directing the stereochemical course of Diels-Alder or other cycloaddition reactions. nih.gov

The rigid and well-defined three-dimensional structure of the 1-cyclopropylcyclobutyl group is ideal for creating a specific chiral environment around the catalytic center. This can lead to high levels of stereocontrol in the catalyzed reaction, affording products with excellent enantiomeric excess. The use of bifunctional catalysts, such as chiral squaramides or thioureas derived from amines, is a powerful strategy in organocatalysis, as these catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions. beilstein-journals.org

Information regarding this compound in the specified contexts of organic synthesis is not available in publicly accessible research.

Extensive searches for scientific literature detailing the role of this compound as a versatile building block in complex organic synthesis, specifically concerning its function as a chiral scaffold, its use in immobilized organocatalysts, and its application in skeletal editing and diversification of cyclic amine frameworks, have yielded no specific results.

The provided outline requests detailed research findings on the following topics for this compound:

Future Directions and Emerging Research Avenues for 1 Cyclopropylcyclobutan 1 Amine Research

Exploration of Unconventional Synthetic Pathways

The construction of the sterically demanding 1-cyclopropylcyclobutan-1-amine framework necessitates a departure from classical synthetic approaches. Future research could productively focus on the development of novel and unconventional strategies to access this and related spirocyclic amines.

One promising, yet largely unexplored, route involves the adaptation of the Kulinkovich-Szymoniak reaction . organic-chemistry.org This reaction is known for its ability to convert nitriles into primary cyclopropylamines using a titanium(IV) isopropoxide catalyst and a Grignard reagent. organic-chemistry.org A hypothetical pathway could commence with a suitable cyclobutanone (B123998) precursor, which would first be converted to a cyclobutanecarbonitrile. Subsequent application of the Kulinkovich-Szymoniak conditions could then furnish the target this compound. The viability and optimization of this approach, particularly concerning the stability of the cyclobutane (B1203170) ring under the reaction conditions, warrants thorough investigation.

Another unconventional strategy could leverage the Curtius or Schmidt rearrangement of a carboxylic acid precursor. youtube.com The synthesis of spiro[2.3]hexane-5-carboxylic acid has been documented, providing a key starting material. nih.gov This acid could potentially be converted to an acyl azide (B81097) via treatment with diphenylphosphoryl azide (DPPA) or a similar reagent, followed by thermal or photochemical rearrangement to the corresponding isocyanate. Subsequent hydrolysis would then yield the desired this compound. youtube.com The efficiency and potential for side reactions, such as ring-opening or rearrangement of the strained spirocyclic system under the reaction conditions, would be critical aspects to study.

Photochemical methods also present a compelling avenue for future exploration. The synthesis of functionalized spiro[2.3]hexanes has been achieved via additive-free, visible-light-mediated protocols. rsc.org Investigating the photochemical amination of a suitable spiro[2.3]hexane precursor, or the photo-induced cycloaddition of a cyclopropyl-containing alkene with a nitrogen-containing species, could lead to a direct and atom-economical synthesis of the target amine.

Finally, the development of strain-release-driven strategies could provide a modular and efficient entry to polysubstituted cyclobutanes. rsc.orgnih.gov By employing strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors, it may be possible to devise a cascade reaction that introduces the cyclopropyl (B3062369) and amine functionalities in a controlled manner.

| Proposed Unconventional Pathway | Key Precursor | Potential Reaction | Key Research Question |

| Kulinkovich-Szymoniak Approach | Cyclobutanecarbonitrile | Titanium-mediated cyclopropanation | Ring stability and reaction efficiency. |

| Curtius/Schmidt Rearrangement | Spiro[2.3]hexane-5-carboxylic acid | Isocyanate formation and hydrolysis | Potential for skeletal rearrangements. |

| Photochemical Synthesis | Spiro[2.3]hexane derivative | Photo-induced amination or cycloaddition | Regio- and stereoselectivity. |

| Strain-Release Cascade | Bicyclo[1.1.0]butane derivative | Radical addition and cyclization | Control over functional group installation. |

Advanced Mechanistic Investigations using State-of-the-Art Analytical Techniques

A thorough understanding of the reaction mechanisms underpinning the synthesis and potential transformations of this compound is crucial for optimizing existing methods and designing new ones. The high degree of ring strain in this molecule suggests a rich and complex reactivity profile that warrants detailed investigation.

Future research should focus on elucidating the potential for cationic rearrangements . The formation of a cyclobutyl cation adjacent to a cyclopropyl group, for instance during a substitution or elimination reaction, could trigger a cascade of rearrangements. The cyclopropylcarbinyl cation is a well-known non-classical carbocation that can undergo facile interconversion with homoallyl cations, leading to ring-expanded or ring-opened products. rsc.org Mechanistic studies employing stereochemically defined cyclopropanes as probes could provide valuable insights into the behavior of such intermediates in the context of the this compound system. nih.gov

Computational studies , utilizing Density Functional Theory (DFT) and other theoretical methods, will be invaluable for mapping the potential energy surfaces of proposed reaction pathways. researchgate.netnih.gov Such studies can predict the relative stabilities of intermediates and transition states, offering a rationale for observed product distributions and guiding the design of more selective reactions. For example, theoretical investigations into the stability of the 1-cyclopropylcyclobutyl cation could predict the likelihood and nature of rearrangement products.

Advanced spectroscopic techniques will also play a pivotal role. In situ monitoring of reactions using techniques such as rapid-injection NMR or stopped-flow spectroscopy could allow for the direct observation of transient intermediates. The use of isotopically labeled substrates would be instrumental in tracking the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry should be a central consideration in the future development of synthetic routes to this compound. The inherent complexity of the target molecule makes the pursuit of sustainable methodologies both challenging and highly impactful.

A key focus should be the development of catalyst-free or metal-free synthetic methods . The aforementioned photoinduced synthesis of spiro[2.3]hexane derivatives provides a strong precedent for this approach. rsc.org Exploring similar light-mediated reactions for the introduction of the amine functionality would eliminate the need for potentially toxic and expensive metal catalysts.

The application of biocatalysis represents a frontier in the green synthesis of complex amines. While currently speculative for this specific target, the use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could offer a highly selective and environmentally friendly route to this compound or its precursors.

| Green Chemistry Approach | Specific Strategy | Potential Benefit |

| Catalyst-Free Synthesis | Photo-induced reactions | Reduced metal waste and cost. |

| Benign Solvents | Use of water or supercritical CO2 | Reduced environmental impact and toxicity. |

| Process Intensification | One-pot or tandem reactions | Increased efficiency, reduced waste. |

| Biocatalysis | Engineered enzymes (e.g., transaminases) | High selectivity, mild conditions. |

Expansion into Novel Catalytic Systems and Methodologies for Chemical Transformations

The development of novel catalytic systems will be instrumental in unlocking the full synthetic potential of this compound and its derivatives. Future research should explore the application of cutting-edge catalytic methodologies to both the synthesis and functionalization of this unique scaffold.

The direct C-H amination of a cyclopropylcyclobutane precursor represents a highly atom-economical approach to the target molecule. While the catalytic C-H amination of cyclobutane rings has been shown to be challenging, the development of new rhodium(II) or other transition metal catalysts could overcome these limitations. nih.gov The strategic placement of directing groups on the substrate could also be employed to achieve high regioselectivity.

Nickel-catalyzed C-N bond formation has emerged as a powerful tool for the hydroamination of unsaturated hydrocarbons. rsc.org Future work could investigate the development of NiH-catalyzed methods for the direct addition of an amine to a suitable cyclopropylcyclobutene precursor. The use of chiral ligands in such systems could also open the door to the enantioselective synthesis of chiral derivatives of this compound.

Furthermore, the development of catalysts for the selective ring-opening or rearrangement of the this compound scaffold could lead to a diverse array of novel chemical entities. For example, transition metal catalysts could be employed to selectively cleave either the cyclopropane (B1198618) or cyclobutane ring, providing access to functionalized cyclopentyl or larger ring systems. The controlled rearrangement of the spirocyclic framework could also be used to generate other complex three-dimensional structures.

| Catalytic Methodology | Potential Application | Desired Outcome |

| C-H Amination | Direct synthesis from cyclopropylcyclobutane | Highly atom-economical route. |

| Nickel-Catalyzed Hydroamination | Synthesis from a cyclopropylcyclobutene precursor | Access to chiral derivatives with chiral ligands. |

| Selective Ring-Opening | Functionalization of the spirocyclic core | Generation of diverse molecular scaffolds. |

| Catalytic Rearrangement | Transformation of the spirocyclic framework | Access to novel complex 3D structures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.